tert-Butyl 5-(piperidin-1-yl)piperidine-3-carboxylate
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Overview
Description
tert-Butyl 5-(piperidin-1-yl)piperidine-3-carboxylate: is a chemical compound with the molecular formula C15H28N2O2 . It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(piperidin-1-yl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for use in various applications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-(piperidin-1-yl)piperidine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 5-(piperidin-1-yl)piperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-Butyl 5-(piperidin-1-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(4-piperidinylmethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 5-(piperidin-1-yl)piperidine-3-carboxylate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
2059988-51-9 |
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Molecular Formula |
C15H28N2O2 |
Molecular Weight |
268.39 g/mol |
IUPAC Name |
tert-butyl 5-piperidin-1-ylpiperidine-3-carboxylate |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)12-9-13(11-16-10-12)17-7-5-4-6-8-17/h12-13,16H,4-11H2,1-3H3 |
InChI Key |
WPTOZCSREFTNDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CNC1)N2CCCCC2 |
Origin of Product |
United States |
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